molecular formula C6H5ClFNO B2927119 4-Chloro-3-fluoro-2-methoxypyridine CAS No. 1227572-96-4

4-Chloro-3-fluoro-2-methoxypyridine

Cat. No. B2927119
CAS RN: 1227572-96-4
M. Wt: 161.56
InChI Key: PMPLTXHASQXTKL-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluoro-2-methoxypyridine” is a type of organohalogen compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a chlorine atom, a fluorine atom, and a methoxy group at the 4th, 3rd, and 2nd positions respectively .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-2-methoxypyridine” consists of a pyridine ring with a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a methoxy group (-OCH3) at the 2nd position .


Chemical Reactions Analysis

As an organohalogen compound, “4-Chloro-3-fluoro-2-methoxypyridine” can undergo various types of chemical reactions, such as nucleophilic substitution, elimination, and coupling reactions . The presence of the electron-withdrawing fluorine and chlorine atoms can influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-fluoro-2-methoxypyridine” would depend on its molecular structure. For instance, the presence of the electronegative fluorine and chlorine atoms could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Chloro-3-fluoro-2-methoxypyridine: is a valuable precursor in the synthesis of various fluorinated pyridines. These compounds are of interest due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are less reactive compared to their chlorinated and brominated counterparts, making them suitable for selective synthesis applications .

Radiopharmaceuticals

The compound can be used to synthesize 18 F-substituted pyridines , which are of special interest in radiobiology. These fluorine-18 labeled compounds are potential imaging agents for positron emission tomography (PET), aiding in the local radiotherapy of cancer .

Agricultural Chemistry

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification4-Chloro-3-fluoro-2-methoxypyridine serves as a building block for the synthesis of fluorine-containing compounds, which are commercialized as active ingredients in agricultural chemistry .

Pharmaceutical Development

Approximately 10% of pharmaceuticals used in medical treatment contain fluorine atoms. The high availability of fluorinated synthetic blocks, like 4-Chloro-3-fluoro-2-methoxypyridine , has accelerated the development of new medicinal candidates, highlighting the compound’s importance in pharmaceutical research .

Synthesis of 2-Pyridones

This compound is also instrumental in the synthesis of 2-pyridones, a class of heterocycles with extensive applications in biology, natural compounds, dyes, and fluorescent materials. The versatility of 2-pyridones makes 4-Chloro-3-fluoro-2-methoxypyridine a significant substrate in heterocyclic chemistry .

Ligand Design for Neurological Receptors

4-Chloro-3-fluoro-2-methoxypyridine: is used in the construction of dihydropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine receptors. These receptors play a crucial role in neurological processes, and the compound’s role in ligand design is a promising area of neurochemical research .

Safety and Hazards

Like many organohalogen compounds, “4-Chloro-3-fluoro-2-methoxypyridine” could potentially pose safety hazards. It’s important to handle it with appropriate safety measures, such as wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

4-chloro-3-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPLTXHASQXTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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